5-(Aminomethyl)-2-ethylpyrimidin-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(aminomethyl)-2-ethylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c1-2-6-10-4-5(3-8)7(9)11-6/h4H,2-3,8H2,1H3,(H2,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYPKAWOQNRFELL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C(=N1)N)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901281496 | |
| Record name | 4-Amino-2-ethyl-5-pyrimidinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901281496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1886-36-8 | |
| Record name | 4-Amino-2-ethyl-5-pyrimidinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1886-36-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-2-ethyl-5-pyrimidinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901281496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Derivatization and Structural Modifications of 5 Aminomethyl 2 Ethylpyrimidin 4 Amine
Strategies for Introducing and Modifying Substituents on the Pyrimidine (B1678525) Core
The pyrimidine ring is a π-deficient heterocycle, which influences its reactivity towards substitution reactions. wikipedia.org This characteristic makes it more susceptible to nucleophilic substitution, particularly at the 2-, 4-, and 6-positions, while electrophilic substitution is generally more challenging. wikipedia.org
Electrophilic and Nucleophilic Substitutions on the Pyrimidine Ring
The pyrimidine ring's electron-deficient nature, a result of the two nitrogen atoms, makes electrophilic aromatic substitution difficult. wikipedia.org When such reactions do occur with substituted pyrimidines, they typically happen at the 5-position, which is the least electron-deficient carbon atom. wikipedia.org Observed electrophilic substitutions on pyrimidine derivatives include nitration, halogenation, and formylation. wikipedia.org
Conversely, the pyrimidine ring is more amenable to nucleophilic aromatic substitution, especially at the electron-deficient 2-, 4-, and 6-positions. wikipedia.org This reactivity is crucial for modifying the pyrimidine core. For instance, groups at these positions can be displaced by various nucleophiles. An example of this is the displacement of an amino group in 2-aminopyrimidine (B69317) by chlorine. wikipedia.org In the context of 5-(aminomethyl)-2-ethylpyrimidin-4-amine, the 4-amino group could potentially be targeted for substitution, although this might require harsh conditions or activation. The presence of the activating amino group at C4 and the ethyl group at C2 influences the precise reactivity of the ring.
Synthesis of N-Substituted Pyrimidine Amines (e.g., N-Alkylation, N-Acylation)
The amino group at the C4 position of this compound can undergo various N-substitution reactions, such as N-alkylation and N-acylation, to introduce a wide range of functionalities.
N-Alkylation: The N-alkylation of pyrimidine amines is a common strategy to introduce alkyl groups. ias.ac.inla-press.org This can be achieved using various alkylating agents like alkyl halides or sulfates. la-press.org The reaction conditions often involve a base to deprotonate the amine, enhancing its nucleophilicity. chemrxiv.orgnih.gov For example, N-alkylation of 4-aminopyridine (B3432731) derivatives has been successfully carried out using electrogenerated acetonitrile (B52724) anion, which acts as a strong base under mild conditions. researchgate.net Self-limiting alkylation techniques using N-aminopyridinium salts have also been developed to achieve selective monoalkylation. chemrxiv.orgnih.gov
N-Acylation: N-acylation introduces an acyl group to the amino function, forming an amide linkage. This is typically accomplished using acyl chlorides or anhydrides, often in the presence of a base to neutralize the acid byproduct. acs.org The acylation of 2-amino-4-hydroxypyrimidines has been shown to be influenced by the steric bulk of both the pyrimidine substituent and the acylating agent. rsc.org These reactions can be used to introduce a variety of substituents that can modulate the molecule's properties.
| Reaction Type | Reagents and Conditions | Product Type |
| N-Alkylation | Alkyl halides, base (e.g., CsOAc, K₂CO₃), solvent (e.g., MeCN, DMA), heat. chemrxiv.orgresearchgate.net | N-Alkyl-4-aminopyrimidine |
| N-Acylation | Acyl chlorides, triethylamine (B128534) (TEA), solvent (e.g., DCM), room temperature. acs.org | N-Acyl-4-aminopyrimidine |
Elaboration of the Aminomethyl Side Chain
The primary amine of the aminomethyl side chain at the C5 position is a versatile functional handle for a variety of chemical transformations.
Reactions of the Primary Amine Moiety (e.g., Amidation, Sulfonamidation, Schiff Base Formation)
The primary amine of the aminomethyl group is highly reactive and can be readily modified.
Amidation: This reaction involves the coupling of the primary amine with a carboxylic acid or its activated derivative (e.g., acyl chloride, anhydride) to form an amide bond. This is a robust and widely used reaction in medicinal chemistry to introduce diverse side chains. A related derivative, 4-amino-5-(formamidomethyl)-2-methylpyrimidine, highlights the formation of an amide on the aminomethyl group. nih.gov
Sulfonamidation: Similar to amidation, reaction with a sulfonyl chloride in the presence of a base yields a sulfonamide. This functional group can act as a hydrogen bond donor and acceptor, influencing the molecule's binding properties.
Schiff Base Formation: The primary amine can undergo condensation with aldehydes or ketones to form an imine, also known as a Schiff base. nih.govresearchgate.net This reaction is typically reversible and can be used for dynamic covalent chemistry or as a precursor to secondary amines through reduction. The formation of Schiff bases from pyrimidine derivatives has been explored for various applications. nih.govmdpi.com
| Reaction Type | Reagents and Conditions | Functional Group Formed |
| Amidation | Carboxylic acid/acyl chloride, coupling agents (e.g., DCC, EDC), or base. | Amide (-NH-C=O) |
| Sulfonamidation | Sulfonyl chloride, base (e.g., pyridine (B92270), TEA). | Sulfonamide (-NH-SO₂-) |
| Schiff Base Formation | Aldehyde or ketone, often with acid or base catalyst. nih.gov | Imine (-N=CH-) |
Conversion to Other Functional Groups (e.g., Hydroxymethyl, Halomethyl)
The aminomethyl group can be chemically converted into other important functional groups, further expanding the structural diversity of the derivatives.
Conversion to Hydroxymethyl: The transformation of an aminomethyl group to a hydroxymethyl group can be achieved through methods like the diazotization of the amine with sodium nitrite (B80452) in an acidic aqueous solution, followed by heating. While direct conversion can be challenging, alternative synthetic routes often start from a hydroxymethyl precursor. For instance, studies have reported the synthesis of 5-(hydroxymethyl)pyrimidine (B107350) nucleosides which can then be further functionalized. nih.govnih.gov
Conversion to Halomethyl: The aminomethyl group can be converted to a halomethyl group, such as a bromomethyl or chloromethyl group, via diazotization in the presence of the corresponding halide ions (Sandmeyer reaction). A more common approach is the halogenation of a 5-hydroxymethylpyrimidine precursor. For example, 5-(bromomethyl)-3',5'-di-O-acetyl-2'-deoxyuridine has been synthesized as an intermediate for further modifications. nih.gov
Synthesis of Diverse Pyrimidine Scaffolds and Analogues
The modification strategies discussed above allow for the generation of a wide array of pyrimidine scaffolds and analogues. By combining substitutions on the pyrimidine core with elaborations of the side chain, a large chemical space can be explored. For instance, starting from 2,4-dichloropyrimidines, sequential nucleophilic substitutions can introduce different amines at the C2 and C4 positions, leading to diverse 2,4-diaminopyrimidine (B92962) scaffolds. nih.gov The synthesis of various aminopyrimidines has been extensively studied to understand their chemical properties and biological activities. nih.gov Furthermore, the core pyrimidine structure can be altered to create fused heterocyclic systems, such as pyrazolopyrimidines, which have been investigated as potential enzyme inhibitors. nih.gov The synthesis of such diverse analogues is crucial for structure-activity relationship (SAR) studies in drug discovery.
Exploration of Pyrimido[5,4-b]researchgate.netrsc.orgoxazine Derivatives
There is no available scientific literature describing the synthesis or exploration of pyrimido[5,4-b] researchgate.netrsc.orgoxazine derivatives starting from this compound. General synthetic strategies for fused pyrimidine systems often involve the cyclization of appropriately substituted pyrimidine precursors, but this specific transformation has not been documented for the compound .
Design and Synthesis of Quinazoline (B50416) Derivatives Incorporating Pyrimidine Motifs
The synthesis of quinazoline derivatives is a well-established area of medicinal chemistry, with numerous methods reported for their preparation. nih.govmdpi.comresearchgate.net These methods often involve the reaction of anthranilic acid derivatives or other substituted anilines. mdpi.comresearchgate.net However, a search of the literature did not yield any specific examples of the design or synthesis of quinazoline derivatives that incorporate a pyrimidine motif originating from this compound. While the concept of creating hybrid molecules containing both pyrimidine and quinazoline scaffolds is of interest in drug discovery, specific methodologies employing the specified starting material are not reported. nih.gov
Development of 1,3,4-Oxadiazole (B1194373) and N-Acyl Hydrazone Conjugates
The development of molecules containing 1,3,4-oxadiazole or N-acyl hydrazone moieties is a common strategy in medicinal chemistry due to their diverse biological activities. nih.govnih.govnih.gov The synthesis of 1,3,4-oxadiazoles typically proceeds through the cyclization of diacylhydrazines or the oxidative cyclization of N-acylhydrazones. nih.govechemcom.com N-acylhydrazones themselves are generally synthesized via the condensation of hydrazides with aldehydes or ketones. nih.gov
Despite these established synthetic routes, there are no specific reports in the scientific literature detailing the conjugation of 1,3,4-oxadiazole or N-acyl hydrazone moieties to the this compound core. Research on related structures, such as the synthesis of 2-amino-5-substituted 1,3,4-oxadiazoles from semicarbazones, has been conducted, but does not involve the specific pyrimidine scaffold requested. nih.gov
Structure-Reactivity and Structure-Function Relationship Studies (Theoretical and In Vitro)
Given the lack of synthesized derivatives as described in the sections above, there are consequently no published structure-reactivity or structure-function relationship studies for these specific compounds. Such investigations are contingent upon the successful synthesis and characterization of the target molecules.
Investigation of Substituent Effects on Chemical Reactivity
No studies were found that investigate the effects of substituents on the chemical reactivity of pyrimido[5,4-b]oxazine, quinazoline, or 1,3,4-oxadiazole derivatives of this compound. Research on other pyrimidine series has shown that modifying substituents can significantly impact electronic properties and, consequently, biological activity, but these findings cannot be directly extrapolated to the un-synthesized derivatives . cardiff.ac.uk
Insights into Molecular Interactions within Designed Systems
Molecular modeling and docking studies are powerful tools for understanding the interactions between a ligand and its biological target. nih.govsemanticscholar.orgmdpi.com These studies provide insights into binding modes, key amino acid interactions, and the structural basis for activity. However, without confirmed structures of derivatives of this compound, no such theoretical studies have been performed or reported. Therefore, there are no available insights into their potential molecular interactions within any designed biological systems.
Mentioned Compounds
Advanced Characterization and Spectroscopic Analysis of 5 Aminomethyl 2 Ethylpyrimidin 4 Amine and Its Derivatives
Spectroscopic Techniques for Comprehensive Structural Elucidation
A combination of spectroscopic methods is employed to determine the connectivity, molecular weight, and functional groups present in 5-(aminomethyl)-2-ethylpyrimidin-4-amine. While specific experimental data for the 2-ethyl derivative is not widely published, extensive data for the closely related 5-(aminomethyl)-2-methylpyrimidin-4-amine (B11966) provides a reliable framework for predicting its spectroscopic properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure of organic compounds. For this compound, a complete NMR analysis would involve ¹H, ¹³C, and various 2D NMR experiments.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for each type of proton in the molecule. Based on the analysis of the analogous compound, 5-(aminomethyl)-2-methylpyrimidin-4-amine, the following resonances can be predicted. The ethyl group at the 2-position would exhibit a triplet for the methyl protons and a quartet for the methylene (B1212753) protons due to spin-spin coupling. The aminomethyl group at the 5-position would present a singlet for the methylene protons. The amino group at the 4-position would appear as a broad singlet. The single proton on the pyrimidine (B1678525) ring would also produce a singlet.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. For this compound, distinct signals would be observed for the two carbons of the ethyl group, the aminomethyl carbon, and the four carbons of the pyrimidine ring. The chemical shifts of these carbons are influenced by their hybridization and the electronegativity of neighboring atoms.
2D NMR Experiments: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in confirming the structural assignments. A COSY spectrum would show correlations between the coupled protons of the ethyl group. An HSQC spectrum would reveal correlations between each proton and the carbon to which it is directly attached, allowing for unambiguous assignment of both ¹H and ¹³C signals.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |
| Ethyl-CH₃ | ~1.2 (triplet) | ~12 |
| Ethyl-CH₂ | ~2.7 (quartet) | ~30 |
| Aminomethyl-CH₂ | ~3.8 (singlet) | ~40 |
| Pyrimidine-H6 | ~7.9 (singlet) | ~155 |
| Pyrimidine-C2 | - | ~165 |
| Pyrimidine-C4 | - | ~162 |
| Pyrimidine-C5 | - | ~110 |
| 4-NH₂ | broad singlet | - |
| Aminomethyl-NH₂ | broad singlet | - |
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. The N-H stretching vibrations of the primary amino groups would appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the ethyl and aminomethyl groups would be observed around 2850-3000 cm⁻¹. The C=N and C=C stretching vibrations of the pyrimidine ring would produce a series of bands in the 1500-1650 cm⁻¹ region. The N-H bending vibrations are expected in the 1600-1650 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The pyrimidine ring vibrations are often strong in the Raman spectrum. The C-C stretching of the ethyl group and the C-N stretching vibrations would also be observable.
Interactive Data Table: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| N-H (Amino groups) | Stretching | 3300-3500 |
| C-H (Aliphatic) | Stretching | 2850-3000 |
| C=N/C=C (Pyrimidine ring) | Stretching | 1500-1650 |
| N-H (Amino groups) | Bending | 1600-1650 |
| C-N | Stretching | 1250-1350 |
Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC) coupled with MS allow for the analysis of complex mixtures and provide high-resolution data.
For this compound, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula. The fragmentation pattern would be characteristic of the molecule's structure. Common fragmentation pathways would likely involve the loss of the ethyl group, the aminomethyl group, or cleavage of the pyrimidine ring.
Interactive Data Table: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Description |
| [M+H]⁺ | 153.12 | Protonated molecular ion |
| [M-CH₃]⁺ | 138.10 | Loss of a methyl radical from the ethyl group |
| [M-C₂H₅]⁺ | 124.08 | Loss of an ethyl radical |
| [M-NH₂]⁺ | 137.11 | Loss of an amino radical |
| [M-CH₂NH₂]⁺ | 123.09 | Loss of the aminomethyl radical |
Solid-State Structural Analysis
The arrangement of molecules in the solid state is critical for understanding a compound's physical properties. X-ray diffraction and studies on polymorphism provide detailed insights into the three-dimensional structure and crystalline forms.
Single-Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. An SC-XRD analysis of a suitable crystal of this compound would provide precise bond lengths, bond angles, and torsion angles. This data would confirm the planar nature of the pyrimidine ring and the geometry of the substituent groups. Furthermore, it would reveal the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. The amino groups are expected to act as hydrogen bond donors, while the nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors, leading to a complex network of interactions in the solid state.
Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of a compound can exhibit different physical properties, including melting point, solubility, and stability. Studies on the polymorphism of this compound would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, and cooling rates) and analyzing the resulting solid forms using techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).
Crystal engineering studies would focus on designing and synthesizing co-crystals or salts of this compound with other molecules to modify its physical properties in a controlled manner. By understanding the intermolecular interactions, it is possible to create new solid forms with desired characteristics.
Chromatographic Methods for Purity Assessment and Reaction Monitoring
Chromatographic techniques are indispensable tools in the analysis of this compound and its derivatives. These methods are crucial for determining the purity of the final compound and for monitoring the progress of chemical reactions during its synthesis. The selection of a suitable chromatographic method depends on the volatility and polarity of the analyte.
Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For a polar molecule like this compound, direct analysis by GC can be challenging due to its low volatility and the presence of primary amine groups that can interact with the stationary phase, leading to poor peak shape and resolution. Therefore, derivatization is often a necessary step to increase the volatility and thermal stability of the analyte.
Derivatization:
To make this compound amenable to GC analysis, the active hydrogens on the amine groups can be replaced with less polar functional groups. A common approach is silylation, where a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is used to convert the amine groups into their corresponding trimethylsilyl (B98337) (TMS) derivatives. This process significantly reduces the polarity and increases the volatility of the compound. nih.gov
Instrumentation and Method Parameters:
A typical GC system for the analysis of derivatized this compound would consist of a gas chromatograph coupled with a mass spectrometer (GC-MS) for definitive peak identification.
Illustrative GC-MS Method Parameters for Derivatized this compound:
| Parameter | Value |
| GC System | Agilent 7890B GC with 5977A MS Detector |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate of 1.4 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Split Ratio | 10:1 |
| Oven Program | Initial temp 100°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min |
| MSD Transfer Line | 280°C |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-500 m/z |
Purity Assessment:
For purity assessment, a derivatized sample of this compound is injected into the GC-MS system. The resulting chromatogram will show a major peak corresponding to the derivatized target compound and potentially smaller peaks representing impurities. The area of each peak is proportional to the concentration of the corresponding compound. The purity can be calculated by dividing the peak area of the main compound by the total area of all peaks. Mass spectrometry data is used to confirm the identity of the main peak and to tentatively identify any impurities based on their fragmentation patterns.
Illustrative Purity Analysis Data for this compound by GC-MS:
| Retention Time (min) | Peak Area | % Area | Tentative Identification (based on MS data) |
| 10.5 | 985000 | 98.5 | Di-TMS-5-(Aminomethyl)-2-ethylpyrimidin-4-amine |
| 8.2 | 5000 | 0.5 | Unreacted starting material (derivatized) |
| 11.1 | 10000 | 1.0 | By-product (derivatized) |
High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of a broad range of compounds, particularly those that are non-volatile or thermally labile. Given the polar nature of this compound, reversed-phase HPLC (RP-HPLC) is the most suitable approach. researchgate.net
Stationary and Mobile Phases:
In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. For the analysis of aminopyrimidine derivatives, C8 or C18 columns are commonly employed. researchgate.net The mobile phase typically consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol. To improve peak shape and resolution for basic compounds like this compound, an acid modifier such as formic acid or trifluoroacetic acid is often added to the mobile phase to suppress the ionization of silanol (B1196071) groups on the stationary phase and to protonate the analyte. helixchrom.com
Instrumentation and Method Parameters:
A standard HPLC system equipped with a UV detector is generally sufficient for the analysis of this compound, as the pyrimidine ring exhibits strong UV absorbance.
Illustrative RP-HPLC Method Parameters for this compound:
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II |
| Column | Zorbax SB-C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes, then hold at 95% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
Purity Assessment and Quantification:
For purity assessment, a solution of the sample is injected into the HPLC system. The resulting chromatogram is analyzed to determine the percentage purity based on the relative peak areas. For quantitative analysis, a calibration curve is constructed by injecting standard solutions of this compound at known concentrations. The peak area of the analyte in the sample is then used to determine its concentration by interpolation from the calibration curve.
Reaction Monitoring:
HPLC is an excellent tool for monitoring the progress of a chemical reaction. Small aliquots of the reaction mixture can be withdrawn at different time intervals, quenched, and analyzed by HPLC. This allows for the tracking of the consumption of starting materials and the formation of the product and any by-products over time, providing valuable information for reaction optimization. For instance, in the synthesis of this compound, HPLC can be used to monitor the conversion of a halogenated pyrimidine precursor to the final aminated product. nih.gov
Illustrative Reaction Monitoring Data by HPLC:
| Reaction Time (hours) | % Area of Starting Material | % Area of Product |
| 0 | 100 | 0 |
| 1 | 65 | 35 |
| 2 | 30 | 70 |
| 4 | 5 | 95 |
| 6 | <1 | >99 |
Computational and Theoretical Chemistry of 5 Aminomethyl 2 Ethylpyrimidin 4 Amine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to elucidating the electronic characteristics of 5-(aminomethyl)-2-ethylpyrimidin-4-amine. These methods provide a detailed picture of the molecule's stability, reactivity, and the nature of its chemical bonds.
Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations, often employing a basis set such as B3LYP/6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles. nih.govresearchgate.net These calculations are crucial for understanding the steric and electronic effects of the aminomethyl and ethyl substituents on the pyrimidine (B1678525) ring.
The total energy of the molecule, also obtained from DFT calculations, is a key indicator of its thermodynamic stability. By comparing the energies of different possible conformations, the most energetically favorable structure can be identified.
Table 1: Hypothetical Optimized Geometrical Parameters of this compound using DFT
| Parameter | Bond/Angle | Predicted Value |
| Bond Length (Å) | C2-N1 | 1.34 |
| N1-C6 | 1.33 | |
| C6-C5 | 1.41 | |
| C5-C4 | 1.42 | |
| C4-N3 | 1.35 | |
| N3-C2 | 1.34 | |
| C2-C(ethyl) | 1.51 | |
| C5-C(aminomethyl) | 1.50 | |
| Bond Angle (°) | N1-C2-N3 | 122.5 |
| C2-N3-C4 | 117.8 | |
| N3-C4-C5 | 121.0 | |
| C4-C5-C6 | 118.5 | |
| C5-C6-N1 | 120.2 | |
| C6-N1-C2 | 119.9 | |
| Dihedral Angle (°) | C6-N1-C2-N3 | 0.1 |
| N1-C2-C(ethyl)-C | 179.5 | |
| C4-C5-C(aminomethyl)-N | 65.2 |
Note: The values in this table are representative and would be determined by actual DFT calculations.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.orgwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more reactive and can be easily polarized. For this compound, the distribution of the HOMO and LUMO across the pyrimidine ring and its substituents would reveal the most probable sites for electrophilic and nucleophilic attack.
Calculation of Global Reactivity Descriptors (e.g., Hardness, Softness, Electrophilicity Index)
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2. A harder molecule has a larger HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more polarizable and reactive.
Electronegativity (χ): The power of an atom or group to attract electrons. It is calculated as -(E_HOMO + E_LUMO) / 2.
Chemical Potential (μ): The negative of electronegativity (μ = -χ). It represents the escaping tendency of electrons from an equilibrium system.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts additional electronic charge. It is calculated as μ² / (2η). A higher electrophilicity index indicates a greater capacity to act as an electrophile.
Table 2: Hypothetical Global Reactivity Descriptors for this compound
| Descriptor | Symbol | Formula | Hypothetical Value (eV) |
| HOMO Energy | E_HOMO | - | -6.5 |
| LUMO Energy | E_LUMO | - | -1.2 |
| HOMO-LUMO Gap | ΔE | E_LUMO - E_HOMO | 5.3 |
| Chemical Hardness | η | (E_LUMO - E_HOMO) / 2 | 2.65 |
| Chemical Softness | S | 1 / η | 0.38 |
| Electronegativity | χ | -(E_HOMO + E_LUMO) / 2 | 3.85 |
| Chemical Potential | μ | -χ | -3.85 |
| Electrophilicity Index | ω | μ² / (2η) | 2.80 |
Note: These values are illustrative and depend on the specific computational method and basis set used.
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations provide a static picture of a molecule, molecular modeling and dynamics simulations offer insights into its dynamic behavior, flexibility, and interactions with its environment over time.
Conformational Analysis and Energetics of Pyrimidine Ring Systems
The substituents on the pyrimidine ring of this compound, particularly the flexible ethyl and aminomethyl groups, can rotate around their single bonds, leading to various spatial arrangements or conformations. tandfonline.comnih.gov Conformational analysis aims to identify the different stable conformers and to determine their relative energies. frontiersin.orgnih.gov This is crucial as the biological activity and physical properties of a molecule can be highly dependent on its preferred conformation.
Computational methods can systematically explore the potential energy surface of the molecule by rotating key dihedral angles and calculating the energy of each resulting conformation. This allows for the identification of low-energy, stable conformers and the energy barriers between them.
Molecular Dynamics Simulations for Investigating Molecular Flexibility and Interactions
Molecular dynamics (MD) simulations provide a powerful tool for studying the time-dependent behavior of molecules. aip.org An MD simulation calculates the forces between atoms and uses Newton's laws of motion to predict their movements over time. For this compound, an MD simulation in a solvent like water can reveal:
Molecular Flexibility: How the bond lengths, bond angles, and dihedral angles fluctuate over time, providing a measure of the molecule's rigidity or flexibility. aip.org
Solvent Interactions: How the molecule interacts with surrounding water molecules through hydrogen bonding and other non-covalent interactions. The amino groups and nitrogen atoms of the pyrimidine ring are expected to be key sites for hydrogen bonding. nih.gov
Conformational Changes: The simulation can show transitions between different stable conformations, providing a more dynamic understanding of the molecule's conformational landscape than static conformational analysis alone. aip.org
By analyzing the trajectory of an MD simulation, it is possible to understand how the molecule behaves in a more realistic, dynamic environment, which is essential for predicting its behavior in biological systems.
Prediction and Analysis of Advanced Spectroscopic and Photophysical Properties
Computational chemistry offers powerful tools for the prediction of spectroscopic and photophysical properties, providing a theoretical framework to understand the behavior of molecules like this compound at the quantum level.
Theoretical Prediction of Vibrational and Absorption Spectra
The vibrational and electronic absorption spectra of this compound can be theoretically predicted using methods such as Density Functional Theory (DFT). These calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), allow for the determination of molecular geometry and the simulation of its infrared (IR) and Ultraviolet-Visible (UV-Vis) spectra. researchgate.net
Theoretical vibrational analysis helps in assigning the characteristic vibrational frequencies of the functional groups present in the molecule. For instance, the stretching vibrations of the amine (N-H), ethyl (C-H), and pyrimidine ring (C-N, C=C) groups can be calculated and compared with experimental data if available.
The predicted UV-Vis absorption spectrum provides information about the electronic transitions within the molecule. The wavelength of maximum absorption (λmax) and the corresponding oscillator strengths can be computed to understand the photophysical behavior of the compound.
Table 1: Hypothetical Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| Primary Amine (NH₂) | Symmetric Stretch | 3450 |
| Primary Amine (NH₂) | Asymmetric Stretch | 3550 |
| Primary Amine (NH₂) | Scissoring | 1620 |
| Alkyl (C-H) | Symmetric Stretch | 2870 |
| Alkyl (C-H) | Asymmetric Stretch | 2960 |
| Pyrimidine Ring (C=N) | Stretch | 1580 |
| Pyrimidine Ring (C=C) | Stretch | 1550 |
Table 2: Hypothetical Predicted Electronic Absorption Properties for this compound
| Transition | Wavelength (λmax) (nm) | Oscillator Strength (f) |
| π → π | 265 | 0.45 |
| n → π | 310 | 0.02 |
Evaluation of Non-Linear Optical (NLO) Properties
The non-linear optical (NLO) properties of pyrimidine derivatives are of significant interest for applications in photonics and optoelectronics. rsc.orgrsc.org The pyrimidine ring, being electron-deficient, can act as an excellent acceptor in push-pull molecular systems, which are known to exhibit high NLO responses. nih.gov Computational methods, particularly DFT, are employed to calculate the key parameters that govern NLO activity, such as the electric dipole moment (μ), polarizability (α), and the first and second hyperpolarizabilities (β and γ, respectively). rsc.orgrsc.org
For a molecule like this compound, the presence of the electron-donating aminomethyl and amine groups attached to the electron-withdrawing pyrimidine ring could potentially lead to significant NLO properties. Theoretical calculations can quantify these properties and guide the design of new NLO materials. tandfonline.com Studies on similar pyrimidine derivatives have shown that the crystalline environment can significantly enhance NLO behavior. rsc.orgnih.gov
Table 3: Hypothetical Calculated Non-Linear Optical Properties for this compound
| Property | Calculated Value |
| Dipole Moment (μ) | 3.5 D |
| Mean Polarizability (α) | 150 x 10⁻²⁴ esu |
| First Hyperpolarizability (β) | 25 x 10⁻³⁰ esu |
| Second Hyperpolarizability (γ) | 80 x 10⁻³⁶ esu |
Computational Studies on Ligand-Target Interactions (for in vitro biological systems)
Computational docking and QSAR studies are invaluable in drug discovery for predicting the binding affinity and activity of small molecules against biological targets.
Molecular Docking Simulations with Protein Targets (e.g., Glucosamine-6-phosphate synthase, Dihydrofolate Reductase)
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This method is crucial for understanding the potential mechanism of action of a compound.
Glucosamine-6-phosphate synthase (GlcN-6-P synthase): This enzyme is a potential target for antifungal agents as it is crucial for the biosynthesis of the fungal cell wall. nih.gov Docking studies of this compound into the active site of GlcN-6-P synthase could reveal key interactions, such as hydrogen bonds between the amine groups of the ligand and amino acid residues like glutamine and cysteine in the enzyme's active site. nih.gov The binding energy, calculated from these simulations, provides an estimate of the binding affinity.
Dihydrofolate Reductase (DHFR): DHFR is a well-established target for antibacterial and anticancer drugs. Pyrimidine derivatives are known to be effective DHFR inhibitors. A docking simulation of this compound with DHFR would likely show the pyrimidine core interacting with the enzyme's active site, mimicking the binding of the natural substrate, dihydrofolate.
Table 4: Hypothetical Molecular Docking Results for this compound
| Protein Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Glucosamine-6-phosphate synthase | 2VFV | -7.2 | GLN 348, SER 349, CYS 300 |
| Dihydrofolate Reductase | 1DLS | -6.8 | ILE 7, PHE 34, ARG 57 |
Quantitative Structure-Activity Relationship (QSAR) Analysis of Related Pyrimidine Inhibitors
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are built by analyzing a series of related compounds with known activities and are used to predict the activity of new, untested compounds.
For pyrimidine inhibitors, QSAR studies often use molecular descriptors such as electronic, steric, and hydrophobic parameters to build a predictive model. nih.govnih.govmui.ac.ir Methods like Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are commonly employed to develop these models. nih.govtandfonline.com For instance, a QSAR study on pyrimidine derivatives as VEGFR-2 inhibitors showed high correlation coefficients (R²) for both MLR and ANN models, indicating good predictive power. nih.govnih.govmui.ac.ir
A QSAR model developed for a series of pyrimidine inhibitors targeting a specific enzyme could be used to predict the inhibitory activity of this compound based on its calculated molecular descriptors. The performance of such models is typically evaluated using statistical parameters like the squared correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). nih.gov
Table 5: Example of a QSAR Model for Pyrimidine Inhibitors
| Model Type | R² | Q² | Statistical Method |
| VEGFR-2 Inhibition | 0.889 | 0.812 | Multiple Linear Regression (MLR) nih.gov |
| VEGFR-2 Inhibition | 0.998 | 0.945 | Artificial Neural Network (ANN) nih.gov |
| JAK3 Inhibition | 0.89 | 0.65 | Multiple Linear Regression (MLR) tandfonline.com |
| JAK3 Inhibition | 0.95 | Not Reported | Artificial Neural Network (ANN) tandfonline.com |
Research Applications and Functional Explorations Excluding Clinical, Safety, and Basic Identification
Role as Versatile Building Blocks in Complex Chemical Syntheses
The unique arrangement of amino and ethyl functional groups on the pyrimidine (B1678525) ring of 5-(Aminomethyl)-2-ethylpyrimidin-4-amine makes it a valuable precursor in the synthesis of more complex molecules. Its utility spans from the development of novel therapeutic agents to the construction of advanced materials.
Synthesis of Pharmaceuticals and Agrochemical Research Leads
While direct research on the ethyl derivative is emerging, extensive studies on its close analogue, 4-amino-5-aminomethyl-2-methylpyrimidine, highlight the potential of this class of compounds. The methyl analogue is a well-established intermediate in the synthesis of various pharmaceuticals and agrochemicals. mdpi.com It plays a crucial role in the development of anti-cancer agents by inhibiting specific enzymes involved in tumor growth. mdpi.com Furthermore, its structural motifs are incorporated into herbicides and pesticides, where they target specific metabolic pathways in plants and pests to enhance crop protection. mdpi.com
Given the structural similarity, this compound is logically projected to serve as a valuable building block for a new generation of pharmaceuticals and agrochemicals. The ethyl group can subtly alter the molecule's lipophilicity and steric profile, potentially leading to improved efficacy, selectivity, and pharmacokinetic properties in the resulting bioactive compounds. The primary amine and the pyrimidine ring's nitrogen atoms offer multiple points for chemical modification, allowing for the construction of diverse molecular architectures.
Table 1: Potential Applications of this compound as a Synthetic Building Block
| Application Area | Potential Role of this compound | Rationale based on Analogues |
| Pharmaceuticals | Precursor for novel anti-cancer agents, antivirals, and other therapeutics. nih.gov | The methyl analogue is a key intermediate in pharmaceutical synthesis. mdpi.com |
| Agrochemicals | Building block for new herbicides and pesticides with potentially improved properties. | The methyl analogue is utilized in formulating crop protection chemicals. mdpi.com |
Integration into Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline materials with applications in gas storage, separation, and catalysis. The synthesis of these materials relies on the use of organic linkers or building blocks that connect metal nodes (in MOFs) or form extended covalent networks (in COFs).
The structure of this compound, featuring multiple nitrogen-containing functional groups (two amino groups and two ring nitrogens), makes it an excellent candidate for a multitopic organic linker in the synthesis of MOFs. These nitrogen atoms can coordinate to metal ions, leading to the formation of stable, porous frameworks. The ethyl group can also influence the resulting framework's pore size and surface properties.
In the realm of COFs, the amino groups of this compound can participate in condensation reactions with aldehydes or other complementary functional groups to form robust, porous networks. Amine-functionalized COFs are of particular interest for applications such as carbon dioxide capture due to the affinity of the basic amine sites for the acidic CO2 molecules.
Precursors for Solution and Vapor Deposition in Materials Science
The development of new materials for electronics and optics often involves the deposition of thin films from solution or vapor phases. Pyrimidine derivatives have been investigated for their potential in high-performance organic light-emitting devices (OLEDs) due to their electron-deficient nature, which can facilitate electron injection and transport. spiedigitallibrary.org While specific studies on this compound in this context are not yet prevalent, its structural features suggest potential applicability. The volatility and solubility of the compound, which can be tuned by derivatization of the amino groups, would be key factors in its suitability as a precursor for deposition processes.
Mechanistic Biochemical Investigations (restricted to in vitro and molecular level)
The biological activity of pyrimidine derivatives is often rooted in their ability to interact with and modulate the function of key enzymes and metabolic pathways. In vitro and molecular-level studies are crucial for elucidating these mechanisms.
Studies on Enzyme Inhibition Mechanisms
The pyrimidine core is a common feature in many enzyme inhibitors. Research on related compounds suggests that this compound could be a subject of investigation for its inhibitory potential against several important enzyme classes.
Cyclooxygenase (COX) Enzymes: Pyrimidine derivatives have been explored as inhibitors of COX enzymes, which are involved in inflammation. The structural features of these derivatives allow them to bind to the active site of COX-2, potentially leading to the development of novel anti-inflammatory agents.
Dihydrofolate Reductase (DHFR): DHFR is a key enzyme in the folate metabolic pathway and a well-established target for anticancer and antimicrobial drugs. rsc.org Many DHFR inhibitors feature a diaminopyrimidine scaffold. rsc.org The 4-amino group and the ring nitrogens of this compound bear a resemblance to this pharmacophore, suggesting it could be a starting point for the design of new DHFR inhibitors. acs.org
GPR119 Agonists: G protein-coupled receptor 119 (GPR119) is a target for the treatment of type 2 diabetes. Pyrimidine-based compounds have been identified as potent GPR119 agonists, which can stimulate insulin (B600854) secretion. The specific arrangement of substituents on the pyrimidine ring is crucial for activity, and this compound offers a scaffold that could be elaborated to explore this therapeutic target.
Table 2: Potential Enzyme Inhibition Targets for this compound Derivatives
| Enzyme Target | Therapeutic Area | Rationale for Investigation |
| Cyclooxygenase (COX) | Inflammation | Pyrimidine derivatives have shown COX inhibitory activity. |
| Dihydrofolate Reductase (DHFR) | Cancer, Infectious Diseases | The aminopyrimidine core mimics the structure of known DHFR inhibitors. acs.org |
| GPR119 | Type 2 Diabetes | Pyrimidine-based molecules have been identified as GPR119 agonists. |
Exploration of Compound Interactions within Metabolic Pathways
Beyond direct enzyme inhibition, understanding how a compound interacts with broader metabolic networks is essential. The structural similarity of this compound to a key biological molecule provides a clear avenue for such investigations.
Thiamine (B1217682) Biosynthesis: Thiamine (Vitamin B1) is an essential nutrient that all organisms utilize in its coenzyme form, thiamine pyrophosphate. mdpi.com The biosynthesis of thiamine involves the separate synthesis of a pyrimidine moiety and a thiazole (B1198619) moiety, which are then coupled. mdpi.comresearchgate.net The pyrimidine component of thiamine is 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP). nih.gov The compound 4-amino-5-aminomethyl-2-methylpyrimidine is a known intermediate in this pathway. Given that this compound is the ethyl analogue of this intermediate, it is a prime candidate for studies exploring the thiamine biosynthesis pathway. Researchers can use this compound to probe the substrate specificity of the enzymes involved in thiamine synthesis and to potentially modulate the production of this essential vitamin. nih.gov
Investigation of Molecular Antagonism of Essential Coenzymes (e.g., Vitamin B6 antagonism at a molecular level)
The structural framework of this compound, featuring a substituted pyrimidine ring, positions it as a candidate for investigating the molecular antagonism of essential coenzymes, particularly Vitamin B6. The biologically active form of Vitamin B6, pyridoxal (B1214274) 5'-phosphate (PLP), is a crucial coenzyme for a multitude of enzymatic reactions. The biosynthesis and salvage of PLP are regulated by enzymes such as pyridoxal kinase.
Research into compounds with similar pyrimidine cores has shown that they can act as antagonists to Vitamin B6. For instance, studies have demonstrated that pyridoxine (B80251) (a B6 vitamer) competitively inhibits the phosphorylation of hydroxymethylpyrimidine, suggesting that both molecules may be processed by the same enzyme, likely pyridoxal kinase. researchgate.net This mechanism of competitive inhibition is a cornerstone of molecular antagonism. Structural analogues can bind to an enzyme's active site, preventing the natural substrate from binding and being converted into its active form.
In the case of this compound, its pyrimidine structure mimics the core of Vitamin B6 vitamers. The aminomethyl group at the C5 position and the amino group at the C4 position are analogous to the functional groups on natural substrates and other known antagonists. It is hypothesized that this structural similarity could allow the compound to bind to the active site of pyridoxal kinase. Such binding would competitively inhibit the phosphorylation of pyridoxine, pyridoxal, and pyridoxamine, thereby disrupting the de novo synthesis of PLP. The study of antagonists like 4-deoxypyridoxine (B1198617) (dPN) has shown that when phosphorylated, the resulting product can compromise PLP biosynthesis. researchgate.net Therefore, this compound serves as a valuable research tool for exploring the kinetics and inhibition of PLP-dependent enzymes and understanding the metabolic consequences of Vitamin B6 deficiency at a molecular level.
Development of Agrochemical Research Leads
The pyrimidine scaffold is a well-established and versatile core structure in the discovery and development of new agrochemicals. The specific class of aminomethylpyrimidines is recognized as a relevant structural motif in this field of research. wiley-vch.de
Design and Synthesis of Pyrimidine-based Pesticidal Agents (e.g., Acaricides, Fungicides)
Pyrimidine derivatives are integral to the production of various agrochemicals. The design of novel pesticidal agents often leverages the pyrimidine ring system due to its ability to interact with a wide range of biological targets in pests and fungi. The synthesis of compounds like this compound and its analogues for agrochemical screening typically involves multi-step chemical reactions to construct and functionalize the pyrimidine core. These synthetic routes are designed to be flexible, allowing for the creation of a library of related compounds with diverse substituents. This chemical diversity is crucial for exploring the structure-activity relationships needed to identify potent and selective pesticidal agents.
Structure-Activity Relationships in Agrochemical Development
Structure-activity relationship (SAR) studies are fundamental to optimizing the biological properties of lead compounds in agrochemical research. For a molecule such as this compound, SAR investigations would focus on systematically modifying its key structural features to enhance pesticidal efficacy and selectivity while minimizing environmental impact.
Key modification points for SAR studies include:
The C2-ethyl group: The length, branching, and nature of the alkyl group at the C2 position can significantly influence the compound's binding affinity to its target protein and its metabolic stability.
The C5-aminomethyl group: This flexible side chain can be critical for orienting the molecule within a binding pocket. Modifications to its length or the introduction of other functional groups can fine-tune its interaction with the target.
The principle of SAR in pyrimidines is well-documented; for example, the introduction of a chlorine atom at one position can enhance antimicrobial activity. By systematically altering these positions on the this compound scaffold, researchers can develop a comprehensive understanding of the structural requirements for potent fungicidal, acaricidal, or other pesticidal activities.
Applications in Advanced Analytical and Sensor Design
The inherent electronic and coordinating properties of the aminopyrimidine structure make it a valuable component in the design of sophisticated analytical tools, including chemosensors and chemical probes.
Development of Fluorescent Chemosensors for Biologically Relevant Ions and Biomolecules (e.g., Calixarene-based Sensors)
Aminopyrimidine derivatives have been successfully employed as the core recognition and signaling unit in fluorescent chemosensors for various metal ions. wu.ac.thsci-hub.seresearchgate.net These sensors operate on the principle that the binding of a target ion to the aminopyrimidine moiety causes a measurable change in its fluorescence properties, such as enhancement ("turn-on") or quenching ("turn-off"). wu.ac.thresearchgate.net The nitrogen atoms within the pyrimidine ring and the appended amino groups provide an effective coordination site for metal ions. wu.ac.th
This technology has led to the development of selective sensors for biologically and environmentally important ions. For instance, a chemosensor based on N-(pyrimidin-2-yl) thiophene-2-carboxamide was developed for the highly selective detection of Fe³⁺ ions through fluorescence quenching. wu.ac.th Similarly, 2-aminopyrimidine (B69317) has been used to construct a fluorescent indicator for detecting Ba²⁺ ions. sci-hub.se The versatility of the aminopyrimidine scaffold allows for its use in detecting a range of ions. While not specifically documented for this compound, its core structure is analogous to those used in established sensors, suggesting its potential as a fluorophore in such systems. These fluorophores can also be integrated into larger supramolecular architectures, such as calixarenes, to improve selectivity and binding affinity.
| Target Analyte | Sensing Mechanism | Detection Limit (LOD) | Reference |
|---|---|---|---|
| Fe³⁺ | Fluorescence Quenching | 1.24 µM | wu.ac.th |
| Ba²⁺ | Bicolour Fluorescence Change | Single-ion sensitivity | sci-hub.se |
| Al³⁺ | Fluorescence Turn-on | 1.27 µM | 20.198.91 |
| Zn²⁺ | Fluorescence Turn-on | 30 nM | 20.198.91 |
Chemical Probes for Research Purposes
A chemical probe is a small molecule designed to selectively interact with a specific biological target, such as an enzyme or receptor, thereby enabling the study of that target's function in a biological system. The aminomethylpyrimidine scaffold has proven to be a valuable starting point for the development of such probes.
Notably, aminomethylpyrimidine derivatives have been investigated as a novel class of inhibitors for the enzyme dipeptidyl peptidase-4 (DPP-IV). researchgate.net By developing potent and selective inhibitors based on this scaffold, researchers can create chemical probes to investigate the physiological and pathological roles of DPP-IV. researchgate.netmdpi.comacs.org Furthermore, related aminomethylpyrimidine compounds have been identified as potential fluorescent probes for G-quadruplex DNA and have appeared as metabolites in biological studies, indicating their utility as biomarkers or tools to probe metabolic pathways. medchemexpress.comnih.gov The utility of this compound as a chemical probe would stem from its ability to be systematically modified to achieve high affinity and selectivity for a specific biological target, allowing for the elucidation of complex biological processes.
| Research Area | Application | Example Target | Reference |
|---|---|---|---|
| Enzyme Inhibition Studies | Investigating enzyme function and role in disease | Dipeptidyl Peptidase-4 (DPP-IV) | researchgate.net |
| Metabolomics | Biomarker for disease states or metabolic pathways | Metabolite in Mycoplasma synoviae infection | nih.gov |
| Nucleic Acid Research | Fluorescent probe for specific DNA/RNA structures | G-quadruplex DNA | medchemexpress.com |
Future Directions and Emerging Research Avenues for 5 Aminomethyl 2 Ethylpyrimidin 4 Amine
Development of Novel and Sustainable Synthetic Routes
Traditional methods for synthesizing pyrimidine (B1678525) derivatives have often relied on harsh reagents, toxic solvents, and energy-intensive conditions, presenting significant environmental and economic challenges. rasayanjournal.co.in The future of synthesizing 5-(Aminomethyl)-2-ethylpyrimidin-4-amine and its analogues lies in the adoption of green chemistry principles. rasayanjournal.co.innih.gov Research is increasingly focused on developing synthetic pathways that are not only efficient but also environmentally benign.
Key areas of development include:
Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single pot to form a product, represent a highly efficient and atom-economical approach. rasayanjournal.co.inbohrium.com Future work could focus on designing a novel MCR for the one-pot synthesis of this compound from simple, readily available precursors, minimizing waste and simplifying purification processes. rasayanjournal.co.inacs.org
Novel Catalytic Systems: The exploration of advanced catalysts is a cornerstone of modern organic synthesis. For pyrimidine synthesis, this includes the use of reusable solid catalysts, nanocatalysts like cobalt ferrite, and novel ionic liquids. oiccpress.commdpi.com An emerging trend is the use of iridium-pincer complexes that can catalyze the assembly of pyrimidines from alcohols and amidines, liberating only hydrogen and water as byproducts. bohrium.comacs.org
Alternative Energy Sources: Microwave-assisted and ultrasound-assisted syntheses have demonstrated the ability to dramatically reduce reaction times, increase yields, and promote cleaner reactions compared to conventional heating. rasayanjournal.co.innih.govnih.gov Applying these techniques to the synthesis of this compound could offer a more sustainable manufacturing process.
Table 1: Comparison of Synthetic Approaches for Pyrimidine Derivatives
| Feature | Traditional Synthesis | Sustainable Synthesis |
|---|---|---|
| Solvents | Often uses hazardous/toxic organic solvents rasayanjournal.co.in | Water, ionic liquids, or solvent-free conditions rasayanjournal.co.inresearchgate.net |
| Catalysts | Strong acids/bases, stoichiometric reagents | Reusable solid acids, nanocatalysts, biocatalysts nih.govmdpi.com |
| Energy | Conventional heating, long reaction times | Microwaves, ultrasound, mechanochemistry rasayanjournal.co.innih.gov |
| Efficiency | Often multi-step with intermediate isolation | One-pot, multicomponent reactions (MCRs) bohrium.comacs.org |
| Byproducts | Significant generation of toxic waste | Minimal waste (e.g., water, H2) bohrium.comacs.org |
| Atom Economy | Generally lower | High, maximizing incorporation of starting materials |
Advanced Computational Design of Pyrimidine Derivatives with Tuned Properties
Computational chemistry and in silico modeling have become indispensable tools in modern chemical research, enabling the rational design of molecules with tailored properties before their physical synthesis. nano-ntp.combiotech-asia.org For this compound, these techniques can accelerate the discovery of new derivatives with precisely controlled electronic, steric, and physicochemical characteristics.
Emerging computational strategies include:
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes mathematical relationships between the chemical structure of a series of compounds and their properties. nih.govresearchgate.net By developing robust QSAR models for derivatives of this compound, researchers can predict the properties of novel, unsynthesized analogues, guiding synthetic efforts toward compounds with desired characteristics. researchgate.nettandfonline.com These models can help in understanding how different substituents on the pyrimidine ring or amine groups influence specific outcomes. researchgate.net
Molecular Docking and Dynamics: These techniques are used to predict the binding orientation and affinity of a molecule to a target receptor or enzyme. nih.govtandfonline.com In a non-clinical context, this can be used to design pyrimidine derivatives that can act as specific inhibitors for enzymes used in industrial biocatalysis or as selective chelating agents for metal ions. nih.gov Molecular dynamics simulations can further provide insights into the stability and conformational changes of the pyrimidine derivatives within a specific environment. nih.gov
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial. mdpi.com While excluding clinical aspects, predicting properties like solubility, permeability, and potential for causing toxicity at a cellular level is vital for applications in materials and chemical biology to ensure functional efficacy and safety in handling and disposal. tandfonline.com
Table 2: Computational Techniques for Pyrimidine Derivative Design
| Technique | Application in Research | Potential Goal for Pyrimidine Derivatives |
|---|---|---|
| QSAR | Predicts activity/property from structure nih.govresearchgate.net | Design analogues with optimized electronic or hydrophobic properties. nih.gov |
| Molecular Docking | Predicts binding mode and affinity to a target nih.govtandfonline.com | Design selective ligands for metal catalysts or specific binding sites on biomolecules. |
| Molecular Dynamics (MD) | Simulates the movement of atoms and molecules tandfonline.comnih.gov | Assess the stability of pyrimidine-based materials or ligand-target complexes. |
| ADMET Prediction | Estimates pharmacokinetic and toxicity profiles tandfonline.commdpi.com | Design compounds with high aqueous solubility or low cellular toxicity for bio-applications. |
Exploration of New Applications in Materials Science and Catalysis
The unique structural features of this compound—a heterocyclic aromatic ring rich in nitrogen, and reactive amine functionalities—make it an attractive building block for novel materials and catalytic systems.
Materials Science: Pyrimidine derivatives are being explored for their roles in functional materials. rasayanjournal.co.innih.gov The amine groups on this compound can serve as reactive sites for polymerization, allowing its incorporation into novel polymers with tailored thermal, optical, or mechanical properties. Furthermore, the pyrimidine core can be a component of metal-organic frameworks (MOFs) or coordination polymers, where the nitrogen atoms coordinate to metal centers, creating porous materials with potential applications in gas storage or separation.
Catalysis: The nitrogen atoms in the pyrimidine ring and the aminomethyl group are excellent ligands for transition metals. This suggests that this compound could be used to synthesize novel organometallic complexes. These complexes could be investigated as catalysts for a variety of organic transformations, such as cross-coupling reactions, hydrogenations, or oxidations. mdpi.com The development of pyrimidine-based catalysts is an active area of research, with some systems showing high efficiency. bohrium.com Research could also explore its potential as an organocatalyst, where the amine and pyrimidine nitrogens could participate in activating substrates through hydrogen bonding or proton transfer. The uncatalyzed decarboxylation of certain pyrimidines is extremely slow, highlighting the significant catalytic power that can be achieved by either enzymes or synthetic catalysts. nih.gov
Interdisciplinary Research with Pyrimidine Amines in Chemical Biology (excluding clinical aspects)
Chemical biology seeks to understand and manipulate biological systems using chemical tools. nih.gov this compound, due to its structural similarity to natural nucleobases like cytosine, is an ideal candidate for developing non-clinical chemical biology tools. wikipedia.orgwikipedia.org
Potential research avenues include:
Development of Molecular Probes: The aminomethyl group provides a convenient handle for attaching fluorophores or other reporter tags. The resulting fluorescent derivatives could be used as probes to study the environment of nucleic acids or to investigate the active sites of enzymes involved in pyrimidine metabolism, without a therapeutic goal. nih.gov
Scaffolding for Combinatorial Chemistry: The pyrimidine core can serve as a rigid scaffold for the synthesis of compound libraries. researchgate.net By systematically modifying the amine and ethyl groups, large libraries of related compounds can be generated. These libraries can then be screened in high-throughput assays to identify molecules that modulate the activity of specific enzymes or protein-protein interactions, providing valuable tool compounds for basic biological research.
Studying Biomolecular Interactions: The ability of the pyrimidine ring to participate in hydrogen bonding and π-stacking interactions, similar to natural nucleobases, makes it a valuable fragment for studying nucleic acid and protein structures. studysmarter.co.uk Synthetic derivatives of this compound could be incorporated into synthetic oligonucleotides or peptides to probe the structural and energetic requirements of biomolecular recognition events.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-(Aminomethyl)-2-ethylpyrimidin-4-amine, and how can purity be maximized?
- Methodological Answer: The compound can be synthesized via catalytic amination of 2-ethyl-4-chloropyrimidine derivatives under controlled ammonia flow, as demonstrated for structurally analogous pyrimidines . To improve yield, employ Pd/C or Raney Ni catalysts in ethanol at 60–80°C. Purification via column chromatography (silica gel, methanol/dichloromethane gradient) effectively removes unreacted intermediates. Impurity profiles should be monitored using HPLC with UV detection (λ = 254 nm) .
Q. How can spectroscopic techniques confirm the structure and purity of this compound?
- Methodological Answer:
- NMR : In -NMR (DMSO-), the aminomethyl (-CHNH) group appears as a triplet at δ 3.4–3.6 ppm (J = 6 Hz), while the ethyl substituent shows a triplet (δ 1.2 ppm, CH) and quartet (δ 2.6 ppm, CH) .
- IR : Stretching vibrations for NH (3350–3300 cm) and C-N (1250 cm) confirm functional groups.
- MS : ESI-MS (positive mode) should display [M+H] at m/z = 166.17 (CHN) .
Q. What storage conditions ensure the compound’s long-term stability?
- Methodological Answer: Store under inert gas (N or Ar) at –20°C in amber glass vials to prevent oxidative degradation. Moisture-sensitive samples require desiccants (e.g., silica gel). Stability assays via periodic HPLC analysis (e.g., every 3 months) are recommended .
Advanced Research Questions
Q. How does the ethyl group in this compound influence its enzyme-binding kinetics compared to methyl analogs?
- Methodological Answer: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to compare binding affinities with enzymes like thiaminase-2. The ethyl group’s increased hydrophobicity may enhance van der Waals interactions in enzyme pockets, but steric hindrance could reduce association rates. Molecular dynamics simulations (e.g., GROMACS) can model these effects .
Q. What strategies resolve contradictions in reactivity data under varying pH conditions?
- Methodological Answer: Contradictory oxidation/reduction outcomes (e.g., nitro vs. amine formation) arise from pH-dependent reaction pathways. Design controlled experiments with buffered systems (pH 3–10) and monitor intermediates via LC-MS. For example, under acidic conditions (pH < 5), the aminomethyl group may protonate, altering nucleophilicity .
Q. Can computational modeling predict the compound’s potential as a kinase inhibitor?
- Methodological Answer: Perform molecular docking (AutoDock Vina) against kinase ATP-binding pockets (e.g., EGFR, VEGFR). Focus on hydrogen bonding between the pyrimidine ring and kinase hinge regions. Validate predictions with in vitro kinase inhibition assays (IC measurements) .
Q. What challenges arise in derivatizing the aminomethyl group for structure-activity relationship (SAR) studies?
- Methodological Answer: The primary amine’s reactivity may lead to side reactions (e.g., over-alkylation). Protect the amine with Boc groups before introducing substituents. Post-derivatization, deprotect using TFA/CHCl (1:4). Monitor regioselectivity via -NMR .
Q. How does the compound behave in multicomponent reaction systems for heterocyclic synthesis?
- Methodological Answer: In Ugi or Biginelli reactions, the aminomethyl group acts as a nucleophile. Optimize solvent polarity (e.g., DMF vs. THF) to control reaction rates. Analyze products via X-ray crystallography (e.g., triclinic crystal systems, space group P1) to confirm stereochemistry .
Data Contradiction and Validation
Q. How to address discrepancies in reported solubility profiles?
- Methodological Answer: Solubility variations (e.g., in DMSO vs. water) may stem from polymorphic forms. Characterize crystalline vs. amorphous phases via PXRD. Use nanoformulation (e.g., liposomal encapsulation) to enhance aqueous solubility for biological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
